molecular formula C16H28N2O4 B12399139 Oseltamivir-d3-1

Oseltamivir-d3-1

Cat. No.: B12399139
M. Wt: 315.42 g/mol
InChI Key: VSZGPKBBMSAYNT-XWMJHSMOSA-N
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Description

Oseltamivir-d3-1 is a deuterium-labeled derivative of oseltamivir, an antiviral medication primarily used to treat and prevent influenza A and B. Oseltamivir functions as a neuraminidase inhibitor, blocking the activity of the viral neuraminidase enzyme, which is essential for the release of new viral particles from infected cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of oseltamivir-d3-1 involves several steps, starting with the synthesis of oseltamivir. One method involves using (1aR, 5aR, 5R)-1-(2-methylpropyl-2-yl)-5-(1-ethylpropoxy)-1a, 2, 5, 5a-tetrahydrobenzo [1, 2] aziridine-3-ethyl formate as the initial raw material. The process includes ring opening and N-acetylation reactions, followed by the removal of tert-butyl and p-methoxybenzyl protecting groups .

Industrial Production Methods: Industrial production of oseltamivir typically involves large-scale synthesis using epoxide derivatives as starting materials. The process includes several steps to ensure high yield and purity, such as the use of mild reaction conditions and efficient removal of impurities .

Chemical Reactions Analysis

Types of Reactions: Oseltamivir-d3-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its antiviral properties.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include acetonitrile, formic acid, and various catalysts. The reactions are typically carried out under controlled conditions to ensure high efficiency and yield .

Major Products Formed: The major products formed from these reactions include oseltamivir carboxylate, which is the active metabolite of oseltamivir. This metabolite is responsible for the compound’s antiviral activity .

Scientific Research Applications

Oseltamivir-d3-1 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a stable isotope-labeled compound for tracing and quantifying drug metabolism. In biology and medicine, this compound is used to study the pharmacokinetics and pharmacodynamics of oseltamivir, providing valuable insights into its efficacy and safety . Additionally, it has been explored as a potential treatment for COVID-19, although the results have been mixed .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to oseltamivir-d3-1 include other neuraminidase inhibitors such as zanamivir and peramivir. These compounds also target the neuraminidase enzyme but differ in their chemical structures and pharmacokinetic properties .

Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in pharmacokinetic studies. This feature makes it particularly valuable for research purposes, as it provides more accurate data on the drug’s metabolism and distribution compared to non-labeled compounds .

Properties

Molecular Formula

C16H28N2O4

Molecular Weight

315.42 g/mol

IUPAC Name

2,2,2-trideuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1/i3D3

InChI Key

VSZGPKBBMSAYNT-XWMJHSMOSA-N

Isomeric SMILES

[2H]C([2H])([2H])COC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)OC(CC)CC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC

Origin of Product

United States

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